![molecular formula C15H18N2O4 B4749213 N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4749213.png)
N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
Compounds with similar structures to N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide are synthesized for various applications, including pharmacological studies. These compounds often exhibit significant bioactivity, making them subjects of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves cycloaddition reactions, reductive cyclization, and nucleophilic substitutions. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized through 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
Crystal structure determinations of similar compounds reveal intricate details about molecular conformations and interactions. The structure of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloaddition. Their reactivity can be tailored for specific applications, such as the synthesis of isoxazole derivatives with potential insecticidal activity (Yu et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria . It has been approved as an attractive drug target due to its crucial role in bacterial gene transcription .
Mode of Action
N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting bacterial gene transcription .
Biochemical Pathways
The inhibition of bacterial RNAP affects the synthesis of RNAs in bacteria . This disruption in RNA synthesis affects various biochemical pathways within the bacteria, leading to a decrease in bacterial growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The result of the compound’s action is a potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The efficacy and stability of N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s interaction with its target . Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-11-14(9(2)21-17-11)15(18)16-12-7-6-10(19-3)8-13(12)20-4/h6-8H,5H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJZBNOWBJUELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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